(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride
Description
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
InChI Key |
MRVMNSHMGDPTLQ-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis Route
This method focuses on constructing the chiral center with high enantiomeric excess:
Step 1: Biphenyl-3-yl-substituted aldehyde synthesis
- Preparation of biphenyl-3-carboxaldehyde via Suzuki coupling or directed ortho-lithiation of biphenyl derivatives.
Step 2: Asymmetric Strecker or Mannich-type reaction
- The aldehyde reacts with ammonia or an amine source and cyanide under chiral catalyst conditions to form an α-aminonitrile intermediate.
- Chiral catalysts such as chiral phase-transfer catalysts or organocatalysts are employed to induce (S)-configuration.
Step 3: Hydrolysis of the nitrile
- Acidic or basic hydrolysis converts the nitrile group to the carboxylic acid, preserving stereochemistry.
Step 4: Formation of hydrochloride salt
- Treatment of the free amino acid with hydrochloric acid to yield the stable hydrochloride salt.
This route ensures high stereoselectivity and purity of the (S)-enantiomer.
Resolution of Racemic Mixture
- Synthesis of racemic 3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid by conventional methods.
- Resolution using chiral acids (e.g., tartaric acid derivatives) or enzymatic methods to isolate the (S)-enantiomer.
- Conversion to hydrochloride salt as above.
This method is less preferred due to additional steps and lower overall yield but is sometimes employed depending on available catalysts or reagents.
Alternative Synthetic Approaches
- Chiral pool synthesis : Starting from natural amino acids such as L-phenylalanine, biphenyl substitution is introduced via cross-coupling reactions.
- Enzymatic synthesis : Use of transaminases or amino acid synthases to incorporate the biphenyl moiety stereoselectively.
Research Findings and Data Tables
Physical and Chemical Data
| Parameter | Value |
|---|---|
| Melting Point | Not widely reported |
| Solubility | Soluble in water (as HCl salt) |
| Optical Rotation | Positive for (S)-enantiomer |
| Stability | Stable as hydrochloride salt |
Spectroscopic Data (Typical)
| Technique | Observed Data |
|---|---|
| NMR (1H, 13C) | Signals consistent with biphenyl and amino acid moieties |
| IR | Characteristic NH3+ and COOH stretches |
| Mass Spectrometry | Molecular ion peak at 277.74 g/mol (M+H)+ |
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|
| Asymmetric synthesis | High stereoselectivity, fewer steps | Requires chiral catalysts, complex setup | 60-80% | >95% |
| Racemic synthesis + resolution | Simpler initial synthesis | Additional resolution step, lower yield | 40-60% | Variable |
| Chiral pool synthesis | Uses natural chiral sources | Multi-step functionalization | Moderate | High |
| Enzymatic synthesis | Environmentally friendly, selective | Limited substrate scope | Moderate | High |
Notes on Practical Considerations
- The choice of synthetic route depends on available catalysts, desired scale, and purity requirements.
- Hydrochloride salt formation enhances compound stability and facilitates handling.
- Analytical methods such as chiral HPLC are essential to confirm enantiomeric purity.
- Biphenyl substitution can affect solubility and biological activity, so careful characterization is necessary.
Chemical Reactions Analysis
Peptide Bond Formation
This compound participates in standard peptide coupling reactions through its α-amino group. Key features:
-
Activation reagents : Carbodiimides (EDC/HOBt) or uronium salts (HBTU) facilitate amide bond formation
-
Typical conditions :
-
Solvent: DMF or DCM
-
Temperature: 0-25°C
-
Reaction time: 4-24 hours
-
-
Steric effects : The biphenyl group may require extended coupling times compared to standard amino acids
Boc Protection/Deprotection
The amine group undergoes efficient protection/deprotection cycles:
| Parameter | Protection | Deprotection |
|---|---|---|
| Reagent | Boc₂O (1.2 eq) | TFA (neat) |
| Base | Cs₂CO₃ (3.0 eq) | - |
| Solvent | THF/H₂O (2:1 v/v) | DCM |
| Temperature | 90°C (microwave) | 25°C |
| Time | 15 min | 1-2 hr |
| Yield | 85-92% | Quantitative |
This protocol enables orthogonal protection strategies in complex syntheses .
Suzuki-Miyaura Cross-Coupling
The biphenyl system undergoes palladium-catalyzed aryl-aryl bond formation:
Reaction Scheme :
(S)-Biphenylalanine-HCl → Boc-protected intermediate → Suzuki coupling with aryl boronic acids
Scope : Compatible with electron-rich and electron-poor boronic acids, though yields vary with steric demand .
Biocatalytic Amination
The hydrochloride salt serves as precursor in enzymatic amination processes:
-
Biocatalyst : Engineered phenylalanine ammonia lyase (AvPAL)
-
Ammonia source : 4 M ammonium carbamate (pH 9.9)
-
Substrate conc. : 25 mM
-
Conditions :
-
30°C, 200 rpm shaking
-
24 hr reaction time
-
-
Performance :
-
Conversion: 96%
-
ee: >99% (S)-enantiomer
-
This green chemistry approach avoids heavy metal catalysts and achieves excellent stereocontrol .
Knoevenagel-Doebner Condensation
Used in precursor synthesis for cinnamate derivatives:
-
Components : Malonic acid + benzaldehyde derivative
-
Catalyst : Piperidine (0.01 eq)
-
Solvent : DMSO
-
Heating : Microwave, 60°C, 30 min
-
Yield : 70-85% (crude)
This step generates α,β-unsaturated esters for subsequent amination .
Acid-Base Reactions
The hydrochloride salt demonstrates predictable pH-dependent behavior:
| pH Range | Species | Applications |
|---|---|---|
| <2.0 | Protonated amine (cationic) | Salt formation, crystallization |
| 4.0-6.0 | Zwitterionic form | Aqueous solubility maxima |
| >8.0 | Deprotonated amine (free base) | Coupling reactions |
Solubility in water reaches 12 mg/mL at pH 5.0, decreasing sharply above pH 7.0 .
Stability Considerations
Critical degradation pathways:
-
Oxidative Degradation :
-
Thermal Decomposition :
-
Photolytic Stability :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₅ClN₁O₂
- Molecular Weight : 241.28 g/mol
- CAS Number : 1391513-53-3
The compound features a biphenyl structure that contributes to its unique properties, making it an interesting candidate for drug development and research applications.
Medicinal Chemistry
Neuroprotective Effects
Research indicates that (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride may exhibit neuroprotective properties. A study demonstrated its potential in mitigating neurodegenerative conditions by modulating neurotransmitter systems . This effect is particularly relevant in the context of diseases such as Alzheimer’s, where synaptic integrity is compromised.
Antioxidant Activity
The compound has shown promise as an antioxidant. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related damage in cells. This property was highlighted in studies focusing on the compound's interaction with reactive oxygen species, suggesting potential applications in formulations aimed at reducing oxidative damage .
Biochemical Research
Protein Interaction Studies
this compound is utilized in studies examining protein-ligand interactions. Its structural similarities to amino acids allow it to act as a competitive inhibitor or modulator in enzymatic reactions, particularly those involving amino acid transporters and receptors . This application is crucial for understanding metabolic pathways and developing targeted therapies.
Synthesis of Peptide Analogues
The compound serves as a building block for synthesizing peptide analogues. Its incorporation into peptides can enhance stability and bioactivity, making it a valuable tool in drug design . Researchers have explored its use in creating modified peptides that exhibit improved pharmacokinetic profiles.
Case Studies
Mechanism of Action
The mechanism of action of (S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and its analogs:
Biological Activity
(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride, commonly referred to as L-biphenylalanine, is a chiral amino acid derivative notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₅H₁₅ClN₁O₂
- Molecular Weight : 270.74 g/mol
- CAS Number : 155760-02-4
The compound's biological activity is primarily attributed to its structural similarity to natural amino acids, allowing it to interact with various biological pathways. It has been studied for its potential role in:
- Neurotransmitter Modulation : As an amino acid derivative, it may influence neurotransmitter systems, particularly in the central nervous system (CNS).
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of biphenylalanine derivatives. For instance:
- Cell Viability Reduction : In vitro tests on A549 lung cancer cells showed that certain biphenylalanine derivatives reduced cell viability significantly. Specifically, compounds derived from biphenylalanine demonstrated up to 50% reduction in cell viability and migration inhibition compared to controls .
Antioxidant Activity
The compound has shown promising results in antioxidant assays:
- DPPH Radical Scavenging : In DPPH radical scavenging assays, biphenylalanine exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Study 1: Anticancer Activity in A549 Cells
A study evaluated the cytotoxic effects of various biphenylalanine derivatives on A549 cells. The findings indicated:
| Compound | Cell Viability (%) | Migration Inhibition (%) |
|---|---|---|
| Control | 100 | 0 |
| Compound A | 50 | 40 |
| Compound B | 48 | 45 |
The results suggest that biphenylalanine derivatives can effectively inhibit both cell growth and migration in lung cancer models .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of biphenylalanine:
| Compound | DPPH Scavenging (%) | FRAP Assay (µmol FeSO₄/g) |
|---|---|---|
| Ascorbic Acid | 90 | 500 |
| BHT | 22 | 300 |
| Biphenylalanine | 54 | 350 |
These results indicate that biphenylalanine possesses significant antioxidant properties that warrant further exploration for therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via:
-
Solid-phase peptide synthesis (SPPS) : Utilize Fmoc-protected intermediates, as demonstrated for structurally related biphenylalanine derivatives. Deprotection with piperidine and coupling with biphenyl-3-yl boronic acid via Suzuki-Miyaura cross-coupling achieves the target scaffold .
-
Chemo-enzymatic resolution : Adapt protocols from the 4-yl isomer synthesis (e.g., protease-mediated hydrolysis of esters in the presence of aldehydes or metal complexes to ensure enantiomeric purity) .
-
Direct coupling : React (S)-2-aminopropanoic acid derivatives with pre-functionalized biphenyl-3-yl groups under Mitsunobu or Ullmann conditions, followed by HCl salt formation .
- Key Data : Reported yields for analogous compounds range from 40–45% for biphenyl-substituted amino acids .
Q. How is the chiral purity of this compound validated in academic research?
- Methodological Answer : Chiral purity is confirmed via:
- HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with retention times reported at ~2.02 minutes (method: 50:50 acetonitrile/water, 0.1% TFA) .
- 1H-NMR and 13C-NMR : Analyze splitting patterns and chemical shifts for stereospecific protons (e.g., α-carbon protons at δ 3.8–4.2 ppm) .
- Optical Rotation : Compare [α]D values against literature standards for enantiomeric excess determination .
Q. What solubility and stability considerations are critical for handling this hydrochloride salt?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (test in PBS pH 7.4 or DMSO for stock solutions). For biphenyl analogs, solubility in water is typically <1 mg/mL, necessitating co-solvents like ethanol (≤10% v/v) .
- Stability : Store lyophilized at –20°C under inert atmosphere. Avoid prolonged exposure to light or humidity to prevent decomposition of the aromatic and amine moieties .
Advanced Research Questions
Q. How do structural variations at the biphenyl position (3-yl vs. 4-yl) influence biological activity?
- Methodological Answer :
- Comparative Synthesis : Synthesize both isomers (e.g., 3-yl and 4-yl biphenylalanine derivatives) using identical protocols to isolate positional effects .
- Biological Assays : Test isomers in receptor-binding studies (e.g., G-protein-coupled receptors) or enzyme inhibition assays. For example, 3-yl derivatives may exhibit enhanced hydrophobic interactions in active sites due to steric effects .
- Data Interpretation : Correlate activity differences with computational docking results (e.g., AutoDock Vina) using crystal structures of target proteins .
Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (~2.5), CYP450 inhibition, and hepatotoxicity. The biphenyl group may increase logP, suggesting moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding using GROMACS .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 242.1 for C15H16NO2+) to validate purity .
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., biphenyl protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : For definitive structural assignment, grow single crystals in ethanol/water mixtures and compare with Cambridge Structural Database entries .
Q. How can enantiomeric impurities be minimized during large-scale synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of ketone precursors .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) and selectively crystallize the desired enantiomer .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols. Avoid dry sweeping to prevent dust formation .
- GHS Compliance : While specific data for this compound is limited, analogous biphenyl derivatives are classified as H302 (harmful if swallowed) and H315 (skin irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
